molecular formula C16H13ClO B502834 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one CAS No. 38018-63-2

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B502834
CAS No.: 38018-63-2
M. Wt: 256.72g/mol
InChI Key: QXADQJCWOIEYOS-ZHACJKMWSA-N
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Description

3-(2-Chlorophenyl)-1-(4-Methylphenyl)-2-Propen-1-One is a synthetic chalcone derivative offered as a key chemical tool for early discovery research. Chalcones represent a major class of compounds with a broad and promising pharmacological profile, making them a significant focus in medicinal chemistry . This compound is of particular interest for investigating new therapeutic agents that act on the central nervous system (CNS). Research on analogous chalcone derivatives has demonstrated their potential to interact with critical neurological targets, including benzodiazepine binding sites on GABAA receptors, serotonin (5-HT1A) receptors, and μ-opioid receptors . These interactions suggest a promising framework for developing novel compounds with anxiolytic-like, antidepressant-like, and antinociceptive properties . Furthermore, the core chalcone structure is associated with diverse bioactivities. The reactive α,β-unsaturated ketone system is known to confer inhibitory activity against various bacterial and fungal pathogens . Some chalcone derivatives have shown effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and can exhibit synergistic effects with conventional antibiotics . This product is provided for research purposes to explore these and other potential mechanisms in the development of new anti-infective and CNS-active agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXADQJCWOIEYOS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Chalcones exhibit structure-activity relationships (SAR) highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with analogous derivatives.

Table 1: Comparative Data of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound 2-Cl 4-Me 256.73 Antimicrobial
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one 4-OMe 4-Me 252.31 N/A (structural analog)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one 4-Cl 4-OH ~242.68 Nematocidal activity
Cardamonin 2',4'-diOH None 270.28 IC₅₀ = 4.35 μM (anticancer)
LC34 (1-(2-Cl-phenyl)-3-(4-OMe-phenyl)-2-propen-1-one) 2-Cl 4-OMe ~260.72 LiARG inhibition (>50%)
(E)-1-(4-Isobutylphenyl)-3-(2-Cl-phenyl)-2-propen-1-one 2-Cl 4-isobutyl 332.84 Structural characterization

Key Observations

Electron-Donating vs. Chlorine (electron-withdrawing) at the ortho position (Ring A) may sterically hinder interactions with biological targets, unlike para-substituted analogs (e.g., 3-(4-Cl-phenyl)-1-(4-OH-phenyl)-2-propen-1-one), which show higher nematocidal activity .

Positional Effects: Meta- or para-substitutions on Ring A (e.g., iodine in cluster 6 chalcones) correlate with reduced potency (IC₅₀ > 4.7 μM), whereas ortho-substitutions (e.g., 2-Cl in the target compound) may offer unique steric profiles .

Bulkier Substituents :

  • Compounds with isobutyl () or naphthyl groups () exhibit higher molecular weights and altered pharmacokinetics. For example, 3-(4-Cl-phenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one shows 103% inhibition in anticancer assays, suggesting bulkier groups enhance activity in certain contexts .

Antioxidant Activity: Chalcones with dihydroxyphenyl groups (e.g., 1-[2',4'-diOH-phenyl]-3-[2-Cl-phenyl]-2-propen-1-one) demonstrate notable antioxidant effects, highlighting the role of phenolic groups in radical scavenging .

Biological Activity

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is classified as a chalcone, characterized by the general structure of C6H5C=C(C=O)C6H5\text{C}_6\text{H}_5\text{C}=\text{C}(\text{C}=\text{O})\text{C}_6\text{H}_5. The presence of the chlorophenyl and methylphenyl groups contributes to its unique chemical behavior and biological interactions.

1. Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties against various pathogens.

  • Mechanism of Action : Chalcones exhibit their antimicrobial effects primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis. They can target specific enzymes involved in these processes.
  • Case Study : In a study examining various chalcones, it was found that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

2. Anticancer Properties

Research has indicated that this chalcone exhibits potential anticancer effects by inducing apoptosis in cancer cells.

  • Mechanism of Action : The compound can modulate various signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival.
  • Case Study : In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 30 µM .
Cancer Cell LineIC50 (µM)
MCF-730

3. Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties.

  • Mechanism of Action : They are believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Research Findings : A study indicated that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 25-50 µg/mL)
AnticancerInduces apoptosis in MCF-7 cells (IC50: 30 µM)
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

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